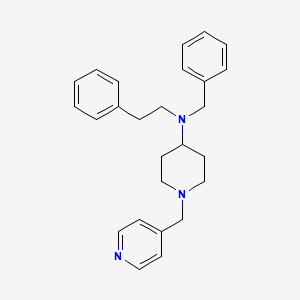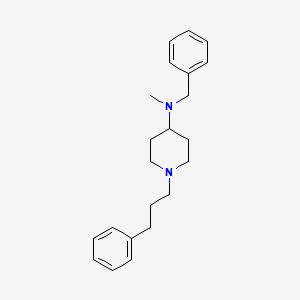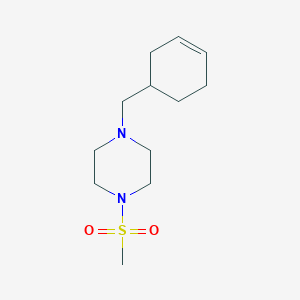![molecular formula C21H25ClN2O2 B10886568 2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B10886568.png)
2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a chlorophenoxy group and a piperazine ring. Compounds with these structural motifs are often explored for their potential pharmacological properties, including applications in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.
Piperazine Derivative Formation: The piperazine ring can be synthesized by reacting an appropriate amine with a dihaloalkane.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpropyl group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Exploration as a potential therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a receptor, it might function as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Similar structure but different functional groups.
1-(4-Chlorophenyl)piperazine: Shares the piperazine ring and chlorophenyl group.
3-Phenylpropylamine: Contains the phenylpropyl group.
Uniqueness
2-(4-Chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone is unique due to its combination of structural features, which may confer distinct pharmacological properties compared to similar compounds.
特性
分子式 |
C21H25ClN2O2 |
|---|---|
分子量 |
372.9 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H25ClN2O2/c22-19-8-10-20(11-9-19)26-17-21(25)24-15-13-23(14-16-24)12-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-17H2 |
InChIキー |
ORSCQXFAPVMDIV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate](/img/structure/B10886485.png)


![2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B10886500.png)
![2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886508.png)
![2-{2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B10886515.png)
![4-(9-{4-[(3,5-Ditert-butylbenzoyl)oxy]phenyl}-9H-fluoren-9-YL)phenyl 3,5-ditert-butylbenzoate](/img/structure/B10886534.png)


![4-{(2Z)-2-[4-(cyanomethoxy)-3-iodo-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B10886549.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(5-cyano-2-imino-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl)acetamide](/img/structure/B10886556.png)
![2-(4-Bromophenoxy)-1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10886560.png)
![Ethyl 3-cyclopropyl-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetate](/img/structure/B10886564.png)
![(2-Methoxyphenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10886570.png)
